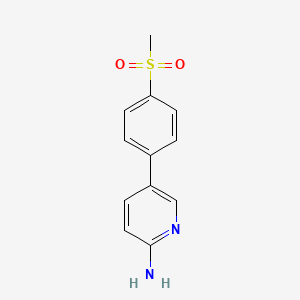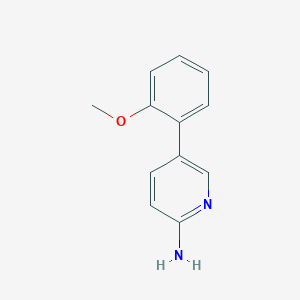
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester
Übersicht
Beschreibung
“2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 1143504-17-9 . It has a molecular weight of 197.23 and its IUPAC name is methyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate . It is a white solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO3/c1-6-7(8(12)13-5)11-9(14-6)10(2,3)4/h1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 197.23 and its IUPAC name is methyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications
Xylan Derivatives and Applications
The chemical modification of xylan, producing ethers and esters like "2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester," shows promise for creating biopolymers with specific properties. These derivatives can form spherical nanoparticles for drug delivery and have applications as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).
Catalysis in Synthesis
The synthesis of esters via alkoxycarbonylation of unsaturated phytogenic substrates has been highlighted for its potential to use alternative feedstocks, addressing resource saving and environmental safety. This process is significant in creating advanced chemical products, including polymers, showcasing the utility of esters in catalytic processes (Sevostyanova & Batashev, 2023).
Environmental Degradation and Fate
Microbial Degradation of Ethers
Research on the microbial degradation of fuel ethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), sheds light on the biodegradability of esters in the environment. This includes insights into the degradation pathways and the role of microorganisms in mitigating environmental contamination. Such studies contribute to understanding the fate and treatment of esters like "this compound" in soil and groundwater (Schmidt et al., 2004).
Biotechnological Applications
Levulinic Acid in Drug Synthesis
Although not directly related to "this compound," the use of levulinic acid, a biomass-derived compound, in drug synthesis offers parallels in exploring biotechnological applications of various esters. Levulinic acid's role in synthesizing drugs and pharmaceutical intermediates highlights the potential of esters in medicinal chemistry, offering insights into the synthesis and application of esters in drug development and other medical fields (Zhang et al., 2021).
Zukünftige Richtungen
The future directions for “2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Oxazole derivatives, in general, are an active area of research due to their wide range of biological activities .
Eigenschaften
IUPAC Name |
methyl 2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-6-7(8(12)13-5)11-9(14-6)10(2,3)4/h1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBROJNYEJFGQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

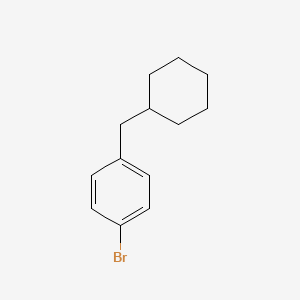
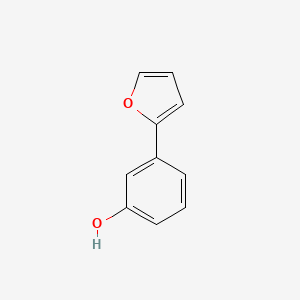
![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)
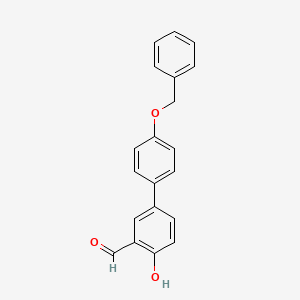

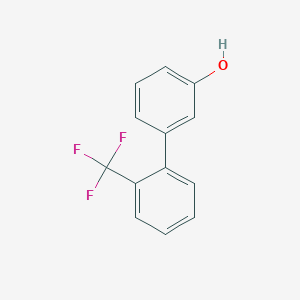


![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)


![5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6326682.png)
